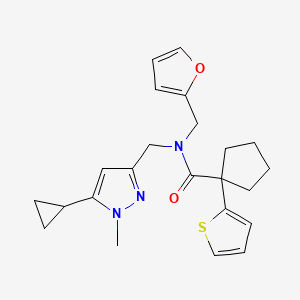

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2S/c1-25-20(17-8-9-17)14-18(24-25)15-26(16-19-6-4-12-28-19)22(27)23(10-2-3-11-23)21-7-5-13-29-21/h4-7,12-14,17H,2-3,8-11,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNJRPVFRMHKBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)C3(CCCC3)C4=CC=CS4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural motifs:

- Cyclopropyl and Pyrazole Moieties : The cyclopropyl group is known for enhancing lipophilicity and bioactivity, while the pyrazole ring contributes to various pharmacological properties.

- Furan and Thiophene Rings : These heterocycles are associated with antioxidant and anti-inflammatory activities.

The molecular formula is with a molecular weight of approximately 393.487 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory and cancer pathways.

- Receptor Modulation : It can act on receptors modulating neurotransmitter systems, potentially affecting mood and cognition.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds containing thiazole or pyrazole rings have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 100 to 400 µg/mL for bacterial strains, indicating moderate activity compared to standard antibiotics .

| Compound Type | MIC (µg/mL) | Activity |

|---|---|---|

| Thiazole Derivatives | 100 - 400 | Moderate Antibacterial |

| Pyrazole Derivatives | 25 - 50 | Strong Antibacterial |

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Pyrazole derivatives have been documented to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

Anticancer Potential

Research indicates that compounds with similar scaffolds have shown promise in anticancer applications. For example, studies on pyrazole-based compounds have revealed their ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Substituent Effects : Electron-withdrawing groups enhance antibacterial activity, while electron-donating groups improve solubility and bioavailability.

- Ring Modifications : Alterations in the furan or thiophene rings can significantly affect the compound's interaction with biological targets .

Case Studies

Several studies have investigated compounds structurally related to this compound:

- Antimicrobial Efficacy : A study tested a series of pyrazole derivatives against Staphylococcus aureus and E. coli, reporting MIC values as low as 25 µg/mL for certain derivatives .

- Anti-inflammatory Activity : Another research focused on pyrazole derivatives showed significant inhibition of COX enzymes, leading to reduced prostaglandin synthesis in vitro .

Scientific Research Applications

Research indicates that this compound may exhibit significant biological activity, particularly in the following areas:

Enzyme Inhibition

Preliminary studies suggest that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide could act as an inhibitor for specific enzymes involved in inflammatory pathways or cancer progression. This mechanism is similar to other pyrazole derivatives that have shown inhibitory effects on protein kinases.

Therapeutic Potential

The compound's unique structure may allow it to interact with various molecular targets, making it a candidate for drug development aimed at treating conditions such as cancer or autoimmune diseases.

Applications in Medicinal Chemistry

The compound's potential applications in medicinal chemistry include:

| Application Area | Description |

|---|---|

| Drug Development | As a lead compound for new anti-inflammatory or anticancer drugs. |

| Biochemical Research | Investigating the mechanisms of action related to enzyme inhibition. |

| Pharmacology | Studying pharmacokinetics and pharmacodynamics for therapeutic efficacy. |

Agrochemical Applications

In addition to medicinal uses, the compound may also find applications in the agrochemical sector:

| Application Area | Description |

|---|---|

| Pesticide Development | Potential use as a novel pesticide due to its unique chemical properties. |

| Herbicide Formulation | Exploration of its effectiveness against specific weed species. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The target compound shares structural motifs with pyrazole-carboxamide derivatives reported in , such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (e.g., compounds 3a–3e). Key differences include:

- Pyrazole Substituents: The target compound features a 5-cyclopropyl-1-methylpyrazole group, whereas compounds utilize 4-cyano-1-arylpyrazoles. The cyclopropane ring may enhance metabolic stability compared to aryl or cyano groups .

- Heterocyclic Diversity : The integration of furan and thiophene rings distinguishes it from analogs, which primarily employ substituted phenyl groups. Thiophene’s electron-rich nature could influence binding interactions in biological systems.

Table 1: Structural Comparison of Selected Compounds

Physicochemical and Spectroscopic Properties

While melting points and spectral data for the target compound are unavailable, analogs in exhibit melting points between 123–183°C , influenced by substituent polarity and crystallinity . The presence of thiophene (aromatic δ ~7.2–7.5 ppm in ¹H-NMR) and furan (δ ~6.3–7.4 ppm) in the target compound would produce distinct NMR shifts compared to phenyl-substituted analogs (e.g., δ 7.43–8.12 ppm in 3a–3e ) .

Q & A

Q. What are the optimal synthetic routes for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?

- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of cyclopropyl hydrazine with thiophene-containing ketones under acidic/basic conditions to form the pyrazole core . Subsequent alkylation with furan-2-ylmethyl and cyclopentanecarboxamide groups requires careful solvent selection (e.g., DMF or THF) and catalysts (e.g., K₂CO₃) to minimize side reactions . Monitoring via TLC and purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures intermediate purity. Final yields depend on reaction time (12–48 hours) and temperature (60–80°C) .

Table 1 : Key Reaction Conditions for Intermediate Synthesis

| Step | Reactants | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pyrazole formation | Cyclopropyl hydrazine + thiophen-2-yl ketone | EtOH | HCl | 70 | 65–75 |

| Alkylation | Pyrazole intermediate + furan-2-ylmethyl chloride | DMF | K₂CO₃ | RT | 50–60 |

Q. How is the molecular structure of this compound validated?

- Methodological Answer : Structural confirmation employs:

- ¹H/¹³C NMR : Assign peaks for cyclopropane (δ 0.8–1.2 ppm), thiophene (δ 6.8–7.5 ppm), and furan (δ 6.3–7.4 ppm) .

- HRMS : Exact mass calculation (e.g., [M+H]⁺) to confirm molecular formula .

- X-ray crystallography (if crystalline): Resolves stereochemistry of the cyclopentane ring and substituent orientation .

Q. What preliminary assays are recommended to evaluate biological activity?

- Methodological Answer :

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Anti-inflammatory screening : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .

- Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace thiophene with pyridine, vary cyclopropane with larger rings) .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify interactions with targets like kinases or GPCRs .

- Bioisosteric replacement : Substitute furan with thiazole or isoxazole to assess potency changes .

Table 2 : SAR Trends in Analog Compounds

| Modification | Biological Activity Change | Key Finding |

|---|---|---|

| Thiophene → Pyridine | ↓ Anticancer activity | Thiophene’s electron-rich ring enhances target binding . |

| Cyclopropane → Cyclohexane | ↑ Metabolic stability | Larger rings reduce CYP450-mediated oxidation . |

Q. What strategies resolve contradictions in biological data across studies?

- Methodological Answer :

- Dose-response validation : Re-test conflicting results using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

- Target-specific assays : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects vs. off-target cytotoxicity .

- Meta-analysis : Compare data across analogs (e.g., pyrazole-thiophene derivatives) to identify structural determinants of activity .

Q. How can computational methods enhance understanding of its mechanism of action?

- Methodological Answer :

- Molecular Dynamics (MD) simulations : Predict binding stability to targets (e.g., EGFR kinase) over 100 ns trajectories .

- ADMET prediction : Use SwissADME or ADMETLab to optimize logP (target 2–3) and avoid hERG inhibition .

- QSAR modeling : Correlate substituent electronegativity with IC₅₀ values to guide lead optimization .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing this compound, and how are they addressed?

- Answer :

- Low cyclopropane stability : Use fresh reagents and inert atmospheres (N₂/Ar) during cyclization .

- Byproduct formation in alkylation : Optimize stoichiometry (1.1–1.3 eq. alkylating agent) and monitor via HPLC .

- Purification difficulties : Employ reverse-phase HPLC (C18 column, MeCN/H₂O mobile phase) for polar intermediates .

Q. How to design experiments to elucidate its metabolic pathways?

- Answer :

- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect phase I metabolites .

- Isotope labeling : Synthesize ¹⁴C-labeled analogs to trace excretion routes in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.